7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid - 1086380-46-2

7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Catalog Number: EVT-1681262
CAS Number: 1086380-46-2
Molecular Formula: C10H8F3NO3
Molecular Weight: 247.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antitubercular Agents: Research has investigated 3,4-dihydro-2H-benzo[b][1,4]-oxazine-2-carboxylic acid derivatives for their activity against Mycobacterium tuberculosis. []
  • Antiarrhythmics: Certain derivatives, particularly those incorporating the lidocaine pharmacophore, have shown promise in combating arrhythmias associated with ischemia-reperfusion injury. []
Synthesis Analysis
  • One-Pot Synthesis: One study describes a convenient one-pot synthesis of ethyl 3,4-dihydro-2-methyl-3-oxo-2H-1,4-benzoxazine-2-carboxylates and their subsequent conversion into the corresponding carboxylic acids. []
  • Multi-Step Synthesis: Another study outlines a multi-step approach starting from 4-hydroxy-3-nitrobenzoic acid, involving esterification, etherification, reductive cyclization, nitration, and hydrolysis to yield nitro-substituted 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acids. []
  • Polonovski-type Reactions: Studies have explored the use of modified Polonovski reactions on 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives to introduce substituents at the C-6 position. [, ]
  • Use of 2-Azidophenol: A novel method utilizes 2-azidophenol as a starting material, reacting it with alkenes containing electron-withdrawing groups (like -CN) to produce various 3,4-dihydro-2H-benzo[1,4]oxazines, including the corresponding nitrile and methyl ester derivatives. []

Ethyl 3,4-dihydro-2-methyl-3-oxo-2H-1,4-benzoxazine-2-carboxylates

  • Compound Description: This class of compounds shares the core 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid structure with the target compound. The primary difference lies in the presence of a methyl group instead of a trifluoromethyl group at the 7-position, and an ethyl ester group instead of a carboxylic acid at the 2-position. []
  • Relevance: This compound class highlights the structural variations at the 2 and 7-positions within the benzoxazine scaffold explored in the provided research. The synthesis and conversion of these esters to their corresponding carboxylic acids are particularly relevant. []

3,4-dihydro-2-methyl-3-oxo-2H-pyrido[3,2-b]-1,4-oxazine-2-carboxylic acids

  • Compound Description: These compounds exhibit a pyrido[3,2-b]-1,4-oxazine core structure. This structure differs from 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid by the presence of a nitrogen atom within the aromatic ring, forming a pyridine ring instead of the benzene ring. Additionally, these compounds feature a methyl group at the 2-position and a carbonyl group at the 3-position. []
  • Relevance: While not directly analogous to the target compound, this class showcases the exploration of heterocyclic variations within the oxazine ring system, potentially impacting biological activity. []

3,4-Dihydro-2H-benzo[b][1,4]-oxazine-2-carboxylic acid derivatives

  • Compound Description: This broad class encompasses derivatives of 3,4-dihydro-2H-benzo[b][1,4]-oxazine-2-carboxylic acid with various side chain modifications. The research focuses on their synthesis and evaluation as potential antitubercular agents. []
  • Relevance: These derivatives share the core 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid structure with the target compound. Investigating diverse side chain modifications within this class provides valuable insights into structure-activity relationships, potentially informing the design and development of novel compounds, including those related to 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid. []

7-Nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid

  • Compound Description: This compound closely resembles the target compound, differing primarily in the presence of a nitro group at the 7-position and a carbonyl group at the 3-position. []
  • Relevance: This compound highlights the impact of substituent position on the benzoxazine ring. The synthesis of this compound from 4-hydroxy-3-nitrobenzoic acid provides insights into potential synthetic routes for related compounds like 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid. []

8-Nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid

  • Compound Description: Similar to the previous compound, this structure also carries a nitro group and a carbonyl group but at the 8- and 3-positions, respectively. []
  • Relevance: The presence of this isomer alongside the 7-nitro isomer emphasizes the importance of regioisomerism in influencing the properties and potential biological activities of these benzoxazine derivatives, including the target compound, 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid. []

3-(2-aminoethyl)-4-[3-(trifluoromethyl)benzoyl]- -3,4-dihydro-2H-1,4-benzoxazine derivatives

  • Compound Description: This class of compounds represents derivatives of 3-(2-aminoethyl)-4-[3-(trifluoromethyl)benzoyl]- -3,4-dihydro-2H-1,4-benzoxazine, characterized by different substituents at specific positions. These compounds are investigated as potential therapeutic agents for pathologies related to neuronal calcium homeostasis dysfunction. []
  • Relevance: The presence of the trifluoromethyl group on a benzoyl substituent at the 4-position, while the core structure remains a 3,4-dihydro-2H-1,4-benzoxazine, makes it structurally related to 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid. Understanding the structure-activity relationship of these derivatives can provide insights into the potential therapeutic applications of compounds with similar structural motifs, including the target compound. []

2-(([1,2,4]triazolo[4,3-b]-pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives

  • Compound Description: These derivatives are characterized by the presence of a [, , ]triazolo[4,3-b]pyridazin-6-yloxy group and methyl substituents. They were synthesized and evaluated for antiproliferative activity against endothelial and tumor cells. []
  • Relevance: This group exhibits the 3,4-dihydro-2H-benzo[b][1,4]oxazine core, linking it to 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid. These derivatives provide further insights into the structural diversity and potential biological activities associated with modifications on the benzoxazine scaffold. []

2-Diethylamino-1-(5,7,8-trimethyl-2-phenyl-2,3-dihydro-benzo[1,4]oxazin-4-yl)-ethanone (Compound 50)

  • Compound Description: This specific compound, identified as compound 50 in the study, is a 2,3-dihydro-benzo[1,4]oxazine derivative with a diethylaminoethanone side chain. It exhibited antiarrhythmic properties against ischemia-reperfusion injury. []
  • Relevance: Although not a direct analog, this compound's shared 2,3-dihydro-benzo[1,4]oxazine scaffold with 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid allows for comparison and highlights the potential for diverse biological activities within this chemical class. []
  • Compound Description: This compound, denoted as compound 62 in the research, features a 3,4-dihydro-2H-benzo[1,4]oxazine core with methyl substituents and a diethylaminoacetyl group. It demonstrated antiarrhythmic effects and reduced malondialdehyde content after ischemia-reperfusion injury. []
  • Relevance: The presence of the 3,4-dihydro-2H-benzo[1,4]oxazine core links this compound to 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid. This comparison underscores the potential for developing compounds with therapeutic benefits, particularly for cardiovascular conditions, by modifying the substituents on this core structure. []

3,4-Dihydro-2H-benzo[1,4]oxazine-2-carbonitrile

  • Compound Description: This compound is a simple derivative of 3,4-dihydro-2H-benzo[1,4]oxazine featuring a nitrile group at the 2-position. It serves as a key intermediate in the synthesis of more complex benzoxazine derivatives. []
  • Relevance: Sharing the core structure with 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, this compound emphasizes the significance of the 3,4-dihydro-2H-benzo[1,4]oxazine scaffold in medicinal chemistry. The described synthetic route for this compound from 2-aminophenol offers a potential starting point for synthesizing the target compound and its analogs. []

3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid methyl ester

  • Compound Description: This compound is another key intermediate closely related to 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid. It differs only by the presence of a methyl ester group instead of a carboxylic acid at the 2-position. []
  • Relevance: The structural similarity and the reported synthetic route from 2-aminophenol for this compound make it a highly relevant intermediate for synthesizing the target compound. []

7-(2-aminoethyl)-5-hydroxy-1,4-benzothiazine-3-carboxylic acid (BT-1)

  • Compound Description: BT-1 is a benzothiazine derivative formed during the oxidation of dopamine in the presence of cysteine. It demonstrates neurotoxicity when administered to mice. []
  • Relevance: Although BT-1 belongs to the benzothiazine class and not benzoxazine like 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, it arises from similar oxidative pathways involving catecholamines and cysteine. Therefore, understanding the formation and reactivity of BT-1 may offer insights into the potential metabolic fate or degradation pathways of related benzoxazine derivatives. []

(S)-(+)-(4aR, 10bR)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,907)

  • Compound Description: PD-128,907 is a dopamine D3 receptor agonist known to induce yawning in rats, a behavior associated with D3 receptor activation. []
  • Relevance: While structurally distinct from 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, PD-128,907's inclusion highlights the research focus on exploring heterocyclic compounds containing the 1,4-oxazine ring system, particularly for their interactions with dopamine receptors. This suggests a broader interest in the pharmacological properties of compounds within this chemical space. []
  • Compound Description: FTY720, also known as fingolimod, is an immunomodulatory drug used in treating multiple sclerosis. It acts by modulating sphingosine-1-phosphate receptor activity. []
  • Relevance: Although structurally dissimilar to 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, FTY720 is mentioned in the context of combination therapy for neurodegenerative diseases. This highlights the potential interest in exploring synergistic effects between compounds like FTY720 and those structurally related to 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid for treating such diseases. []

Properties

CAS Number

1086380-46-2

Product Name

7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

IUPAC Name

7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)5-1-2-6-7(3-5)17-8(4-14-6)9(15)16/h1-3,8,14H,4H2,(H,15,16)

InChI Key

SDMGVMKYXXJFLQ-UHFFFAOYSA-N

SMILES

C1C(OC2=C(N1)C=CC(=C2)C(F)(F)F)C(=O)O

Canonical SMILES

C1C(OC2=C(N1)C=CC(=C2)C(F)(F)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.